molecular formula C6H12ClN3O2S B2395249 (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride CAS No. 2445786-53-6

(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride

Cat. No. B2395249
CAS RN: 2445786-53-6
M. Wt: 225.69
InChI Key: GUPJWIHFOPQGLG-UHFFFAOYSA-N
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Description

(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride, also known as MMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPH is a pyrazole-based compound that has been synthesized through several methods and has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride is not fully understood. However, it has been suggested that (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride may exert its effects by inhibiting the activity of monoamine oxidase. This inhibition leads to an increase in the levels of dopamine and serotonin in the brain, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects:
(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride. One area of interest is its potential for the treatment of neurological disorders such as depression and Parkinson's disease. Further studies are needed to elucidate the mechanism of action of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride and to determine its efficacy and safety in humans. Additionally, (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride could be investigated for its potential use as a therapeutic agent in cancer and inflammatory diseases. Further research is needed to determine the optimal dosages and administration routes of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride for these applications.

Synthesis Methods

(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride can be synthesized through several methods, including the reaction of 3-amino-1-methyl-4-methylsulfonylpyrazole with formaldehyde in the presence of hydrochloric acid. Another method involves the reaction of 3,5-dimethylpyrazole with paraformaldehyde and methanesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride as a hydrochloride salt.

Scientific Research Applications

(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has been studied for its potential applications in various scientific research fields. It has been investigated for its anti-inflammatory, antitumor, and antiviral properties. (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride has also been found to inhibit the activity of monoamine oxidase, an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin. This property of (1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease.

properties

IUPAC Name

(1-methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2S.ClH/c1-9-4-6(12(2,10)11)5(3-7)8-9;/h4H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPJWIHFOPQGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-4-methylsulfonylpyrazol-3-yl)methanamine;hydrochloride

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